(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid
Description
(2S)-2-(5-Methoxynaphthalen-2-yl)propanoic acid is a chiral propanoic acid derivative featuring a naphthalene ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the propanoic acid chain. This compound is a positional isomer of naproxen [(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid], a well-known nonsteroidal anti-inflammatory drug (NSAID) . The structural distinction lies in the methoxy group’s position on the naphthalene ring (5 vs. 6), which may influence pharmacological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRSDYDMKBXRSR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroperoxidation and Acid-Catalyzed Decomposition
DIPN undergoes hydroperoxidation using oxygen and a cobalt-based catalyst at reflux temperatures (75–100°C), yielding 2-(1-hydroperoxy-1-methylethyl)-6-isopropylnaphthalene. The reaction is halted at 15–20% conversion to minimize decomposition. Subsequent treatment with hydrochloric acid induces decomposition to 2-hydroxy-6-isopropylnaphthalene, with acetone as a byproduct.
Methoxylation and Hydroperoxidation
The hydroxy intermediate is methylated using dimethyl sulfate in aqueous sodium hydroxide, forming 2-methoxy-6-isopropylnaphthalene. A second hydroperoxidation step with oxygen and a cobalt catalyst produces 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene. This intermediate is epoxidized with 2-methoxy-6-isopropenylnaphthalene (generated via dehydrogenation) to yield the epoxide derivative, which is oxidized to the aldehyde and finally to the carboxylic acid.
Key Data:
Enantioselective Catalytic Synthesis
Preyssler Heteropolyacid-Catalyzed Asymmetric Synthesis
A green chemistry approach reported by Sciendo employs Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) in water. Starting from 1-(6-methoxynaphthalen-2-yl)propan-1-one, D-mannitol serves as a chiral auxiliary, achieving enantiomeric excess (ee) >95% under mild conditions (50°C, 12 hours).
Palladium-Catalyzed Oxidation
Patent US20120029226A1 describes the oxidation of 2-methoxy-6-isopropenylnaphthalene using (MeCN)₂PdClNO₂ and CuCl₂ in tert-butanol. Oxygen is bubbled through the solution at 40–80°C, yielding the (S)-enantiomer with 92% ee.
Comparative Table:
| Method | Catalyst | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| Preyssler HPA | H₁₄[NaP₅W₃₀O₁₁₀] | Water | >95 | 88 |
| Pd/Co Oxidation | (MeCN)₂PdClNO₂ | tert-Butanol | 92 | 78 |
Resolution of Racemic Mixtures
Attrition-Enhanced Deracemization
Patent US20120029226A1 outlines a resolution method where racemic ethyl 2-(6-methoxynaphthalen-2-yl)propanoate is treated with sodium methoxide in methanol. Mechanical attrition (e.g., stirring with glass beads) induces crystallization of the (S)-methyl ester, which is hydrolyzed to (S)-naproxen with 99% ee.
Hydrolysis of Ester Precursors
The final step in most syntheses involves hydrolysis of the methyl or ethyl ester to the carboxylic acid. For example, methyl 2-(6-methoxynaphthalen-2-yl)propanoate is treated with NaOH in tetrahydrofuran/methanol/water, yielding (S)-naproxen with 97% efficiency.
Reaction Conditions:
Environmental and Process Considerations
Industrial methods favor cobalt catalysts for hydroperoxidation due to their cost-effectiveness, though they pose disposal challenges. Catalytic asymmetric synthesis reduces waste but requires expensive palladium complexes. The attrition-enhanced deracemization method excels in scalability but demands precise control of mechanical parameters .
Scientific Research Applications
Medicinal Chemistry
The compound is extensively studied for its potential therapeutic properties:
- Anti-inflammatory Properties : It is investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
- Antioxidant Activity : The methoxy group enhances its capacity to scavenge free radicals, providing cellular protection against oxidative stress, which is critical in preventing various diseases, including cancer.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism positions it as a candidate for cancer treatment .
Chemical Synthesis
(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid serves as a valuable building block in organic synthesis:
- It is utilized to create more complex organic molecules and specialty chemicals.
- Its unique structural features allow for various chemical reactions, including substitutions and reductions, which can lead to novel derivatives with enhanced biological activities .
Industrial Applications
In the industrial sector, this compound is used for producing specialty chemicals and materials with specific properties. Its lipophilicity aids in formulating products that require effective membrane permeability.
Anti-inflammatory Studies
Research has shown that this compound exhibits significant anti-inflammatory effects similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies demonstrated its ability to reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines .
Antioxidant Research
A study highlighted the compound's effectiveness in scavenging reactive oxygen species (ROS), indicating its potential role in mitigating oxidative stress-related damage in cellular models. This property could be beneficial in developing therapeutic strategies for diseases linked to oxidative stress .
Cancer Treatment Potential
Preliminary research indicates that this compound may induce apoptosis in specific cancer cell lines. The activation of caspase pathways has been documented, suggesting further exploration into its anticancer properties could lead to novel treatment options .
Mechanism of Action
The mechanism of action of (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, its anticancer properties could be attributed to the induction of apoptosis in cancer cells via the activation of caspase pathways.
Comparison with Similar Compounds
Substituent Position and Type
The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Pharmacological and Chemical Implications
- Substituent Position: The 6-methoxy group in naproxen is critical for optimal binding to cyclooxygenase (COX) enzymes . Moving the methoxy to the 5-position (target compound) may disrupt this interaction, reducing anti-inflammatory efficacy. Computational modeling (e.g., ShiftML in ) predicts distinct NMR chemical shifts, reflecting altered electronic environments .
Substituent Type :
- Halogenated Derivatives (5-Bromo/Iodonaproxen) : Bromine or iodine atoms increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. These derivatives are primarily documented as synthetic intermediates or impurities .
- Methylthio Group : The -SMe group in introduces sulfur, which could alter metabolic pathways (e.g., oxidation to sulfoxide) and prolong half-life .
- Stereochemistry: The (2S) configuration is conserved across all compounds listed, mirroring naproxen’s active enantiomer.
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~4.2 in naproxen) is essential for NSAID activity. Substituents influencing electron density (e.g., electron-withdrawing bromine at position 5) may lower pKa, enhancing ionization and solubility.
- Solubility: Methoxy and hydroxyl groups impact polarity.
Biological Activity
(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anti-inflammatory and antioxidant properties, as well as its potential applications in cancer treatment.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a methoxynaphthalene moiety, contributing to its unique structural characteristics. The presence of the methoxy group enhances its lipophilicity, which may facilitate interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anti-inflammatory Properties:
- Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This suggests that this compound may also possess anti-inflammatory effects, potentially useful for treating conditions like arthritis and other inflammatory diseases.
2. Antioxidant Activity:
- The methoxy group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer.
3. Anticancer Potential:
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism of action could involve the activation of caspase pathways, leading to programmed cell death.
The biological effects of this compound are influenced by its stereochemistry and structural features. Computational methods such as molecular docking studies have been employed to predict interactions with specific molecular targets, enhancing our understanding of its mechanism of action.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ibuprofen | Propanoic acid derivative | Known anti-inflammatory agent |
| Naproxen | Similar naphthalene structure | Longer half-life and potent analgesic |
| Flurbiprofen | Naphthalene derivative | Non-steroidal anti-inflammatory drug |
These comparisons highlight the potential therapeutic applications of this compound while underscoring its distinct interactions and efficacy profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cell Viability Assays:
- Antioxidant Activity Testing:
- In Vivo Studies:
Q & A
Q. How can the enantiomeric purity of (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid be determined?
Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) is recommended. Mobile phases like hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid can resolve enantiomers. Retention times should be validated against racemic mixtures and pure (2S)-standards. Detection via UV at 254 nm ensures sensitivity. For absolute configuration confirmation, compare circular dichroism (CD) spectra with known chiral analogs like Naproxen .
Q. What spectroscopic methods are recommended for characterizing the compound?
Methodological Answer:
- NMR : High-resolution and NMR in deuterated DMSO or CDCl to assign methoxy, naphthalene, and propanoic acid protons. DEPT-135 distinguishes CH and CH groups.
- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O of methoxy group).
- X-ray crystallography : Resolve absolute stereochemistry using single crystals grown via vapor diffusion (e.g., ethanol/water mixtures) .
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer:
- Friedel-Crafts acylation : React 5-methoxynaphthalene with chloroacetyl chloride in AlCl, followed by stereoselective reduction (NaBH with chiral ligands) to the alcohol.
- Asymmetric synthesis : Use Evans' oxazolidinone auxiliaries to install the (2S)-configuration. Hydrolyze the auxiliary with LiOH/HO to yield the acid .
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
Q. What parameters are critical for validating an HPLC quantification method in biological matrices?
Methodological Answer: Validate linearity (1–100 µg/mL, R > 0.99), precision (intra-day RSD < 2%), recovery (>95% in plasma), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL). Use C18 columns with acetonitrile/0.1% formic acid gradients. Spike-and-recovery experiments in rat plasma are essential .
Advanced Research Questions
Q. How do pharmacokinetic properties differ between this compound and its 6-methoxy isomer (Naproxen)?
Methodological Answer: Compare bioavailability via LC-MS/MS after oral administration in rodent models. Assess CYP450 metabolism using human liver microsomes (HLMs). The 5-methoxy position may reduce CYP2C9 affinity, altering half-life (t) and AUC. Naproxen’s 6-methoxy group is associated with higher COX-2 selectivity, while the 5-substituted analog may exhibit distinct off-target effects .
Q. What strategies resolve racemic mixtures to isolate the (2S)-enantiomer?
Methodological Answer:
Q. How can molecular modeling predict binding to cyclooxygenase (COX) enzymes?
Methodological Answer: Perform molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB: 3NT1). Parameterize force fields with GAFF2 and assign charges via AM1-BCC. Validate binding poses with 100-ns molecular dynamics (MD) simulations. Calculate binding free energies (ΔG) using MM-PBSA. Compare with Naproxen’s binding mode to identify steric clashes from the 5-methoxy group .
Q. What analytical challenges arise in impurity profiling, and how are they addressed?
Methodological Answer:
Q. How does the naphthalene substitution pattern influence anti-inflammatory activity?
Methodological Answer: Compare IC values against COX-1/COX-2 via enzyme immunoassays (EIAs). The 5-methoxy group may reduce ulcerogenic potential (assessed in rat gastric mucosa models) but lower potency. Synthesize analogs with halogens (e.g., 5-iodo, ) to study steric vs. electronic effects. Validate in vivo using carrageenan-induced paw edema models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
